2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a combination of benzylthio, furan, and benzo[d]thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the benzylthio group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.
Synthesis of the benzo[d]thiazolyl group: This involves the cyclization of 2-aminothiophenol with 4-methoxybenzoyl chloride.
Coupling of the furan-2-ylmethyl group: This step involves the reaction of furan-2-carbaldehyde with an appropriate amine to form the furan-2-ylmethylamine.
Final coupling reaction: The final step involves the reaction of the benzylthio group, benzo[d]thiazolyl group, and furan-2-ylmethylamine with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with unique electronic or photophysical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide
- 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-nitrobenzo[d]thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the methoxy group may enhance its solubility or bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-26-18-10-5-11-19-21(18)23-22(29-19)24(13-17-9-6-12-27-17)20(25)15-28-14-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZROEVJQDKWIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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